molecular formula C12H12N2O3 B1414249 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid CAS No. 2018287-95-9

4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid

Cat. No.: B1414249
CAS No.: 2018287-95-9
M. Wt: 232.23 g/mol
InChI Key: SLFKNPNDSFNZLS-UHFFFAOYSA-N
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Description

4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methoxylation: The pyrazole ring is then methoxylated using methanol and a suitable catalyst.

    Benzylation: The methoxy-pyrazole is then reacted with benzyl chloride to form the benzylated intermediate.

    Coupling with Benzoic Acid: Finally, the benzylated intermediate is coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Major Products:

    Oxidation: 4-(4-Hydroxy-pyrazol-1-ylmethyl)-benzoic acid.

    Reduction: 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzyl alcohol.

    Substitution: 4-(4-Halo-pyrazol-1-ylmethyl)-benzoic acid.

Scientific Research Applications

4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy-pyrazole moiety can enhance binding affinity and specificity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

    4-(4-Hydroxy-pyrazol-1-ylmethyl)-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(4-Methoxy-pyrazol-1-ylmethyl)-benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.

    4-(4-Halo-pyrazol-1-ylmethyl)-benzoic acid: Similar structure but with a halogen substituent.

Uniqueness: 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid is unique due to the presence of the methoxy-pyrazole moiety, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(4-methoxypyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11-6-13-14(8-11)7-9-2-4-10(5-3-9)12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFKNPNDSFNZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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